molecular formula C20H20N2O2 B7688098 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide

Numéro de catalogue B7688098
Poids moléculaire: 320.4 g/mol
Clé InChI: OSELKCOBQFZWON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide, also known as HMN-214, is a small molecule inhibitor that targets the Aurora kinase family. This compound has shown promising results in preclinical studies as a potential anticancer agent.

Mécanisme D'action

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide targets the Aurora kinase family, which includes Aurora A, B, and C. These kinases are involved in regulating the cell cycle and are overexpressed in several types of cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is necessary for tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been found to be well-tolerated in animal studies, with no significant toxic effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide is its specificity for the Aurora kinase family. It has been shown to be a potent inhibitor of these kinases, with minimal off-target effects. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This can also make it challenging to perform certain experiments in vitro.

Orientations Futures

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide to improve its efficacy in vivo. Additionally, the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide with other anticancer agents is an area of interest, as it may lead to synergistic effects. Finally, the evaluation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide in clinical trials is a critical step in determining its potential as an anticancer agent.

Méthodes De Synthèse

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with N,N-dimethyl-4-aminobenzaldehyde to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Applications De Recherche Scientifique

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of Aurora kinases, which are involved in cell division and are overexpressed in several types of cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer.

Propriétés

IUPAC Name

N,4-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-7-15(8-5-13)20(24)22(3)12-17-11-16-10-14(2)6-9-18(16)21-19(17)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKCOBQFZWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.